2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-(thiophen-2-yl)-1,3,4-oxadiazole
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Overview
Description
2-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-5-(2-THIENYL)-1,3,4-OXADIAZOLE is a complex organic compound that features a pyrazole ring substituted with a trifluoromethyl group and a thienyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-5-(2-THIENYL)-1,3,4-OXADIAZOLE typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring with a trifluoromethyl group. This can be achieved through the reaction of appropriate hydrazines with 1,1,1-trifluoro-2-propanone under acidic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.
Coupling of the Rings: The final step involves coupling the pyrazole and oxadiazole rings through a series of condensation reactions, often facilitated by catalysts and under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-5-(2-THIENYL)-1,3,4-OXADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
2-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-5-(2-THIENYL)-1,3,4-OXADIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-5-(2-THIENYL)-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID
- 3-[5-DIFLUOROMETHOXY-1-METHYL-3-TRIFLUOROMETHYL-1H-PYRAZOL-4-YL]METHYLTHIO-4,5-DIHYDRO-5,5-DIMETHYLISOXAZOLE
Uniqueness
2-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-5-(2-THIENYL)-1,3,4-OXADIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the oxadiazole ring contributes to its bioactivity and potential therapeutic applications.
Properties
Molecular Formula |
C11H7F3N4OS |
---|---|
Molecular Weight |
300.26 g/mol |
IUPAC Name |
2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H7F3N4OS/c1-18-8(11(12,13)14)5-6(17-18)9-15-16-10(19-9)7-3-2-4-20-7/h2-5H,1H3 |
InChI Key |
RDVJWNHTTGNHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=NN=C(O2)C3=CC=CS3)C(F)(F)F |
Origin of Product |
United States |
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